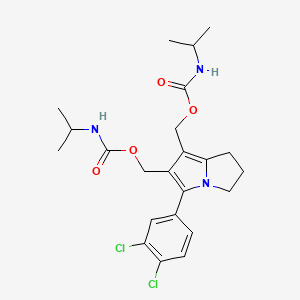
Carbamic acid, (1-methylethyl)-, (5-(3,4-dichlorophenyl)-2,3-dihydro-1H-pyrrolizine-6,7-diyl)bis(methylene) ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Isopropyl pyrrolizine is a nitrogen-containing heterocyclic compound that features a pyrrolizine ring substituted with an isopropyl group. Pyrrolizine derivatives are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of isopropyl pyrrolizine typically involves the construction of the pyrrolizine ring followed by the introduction of the isopropyl group. One common method is the cyclization of acyclic precursors. For instance, a 1,3-dipolar cycloaddition between a nitrone and an olefin can be employed to form the pyrrolizine ring . The isopropyl group can then be introduced via alkylation reactions using isopropyl halides under basic conditions.
Industrial Production Methods: Industrial production of isopropyl pyrrolizine may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Catalysts and solvents are chosen to minimize costs and environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions: Isopropyl pyrrolizine can undergo various chemical reactions, including:
Oxidation: Oxidative reactions can convert isopropyl pyrrolizine to its corresponding N-oxide derivatives.
Reduction: Reduction reactions can be used to modify the pyrrolizine ring or the isopropyl group.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the pyrrolizine ring.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride (NaH) or potassium carbonate (K2CO3).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while substitution reactions can introduce various alkyl or acyl groups.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antiviral, and anti-inflammatory properties.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of pharmaceuticals.
Wirkmechanismus
The mechanism by which isopropyl pyrrolizine exerts its effects can vary depending on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. For example, docking analyses have suggested that pyrrolizine derivatives can bind to the podophyllotoxin pocket of gamma tubulin, which is involved in anticancer activity .
Vergleich Mit ähnlichen Verbindungen
Isopropyl pyrrolizine can be compared with other pyrrolizine derivatives and nitrogen-containing heterocycles:
Pyrrolopyrazine: Contains both pyrrole and pyrazine rings and exhibits a wide range of biological activities.
Pyrrolidine: A five-membered nitrogen-containing ring that is widely used in medicinal chemistry.
Indolizine: Another nitrogen-containing heterocycle that serves as a precursor for various bioactive compounds.
Uniqueness: Isopropyl pyrrolizine is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. Its isopropyl group can enhance its lipophilicity and potentially improve its cellular uptake and bioavailability.
References
Eigenschaften
CAS-Nummer |
74296-42-7 |
|---|---|
Molekularformel |
C23H29Cl2N3O4 |
Molekulargewicht |
482.4 g/mol |
IUPAC-Name |
[3-(3,4-dichlorophenyl)-2-(propan-2-ylcarbamoyloxymethyl)-6,7-dihydro-5H-pyrrolizin-1-yl]methyl N-propan-2-ylcarbamate |
InChI |
InChI=1S/C23H29Cl2N3O4/c1-13(2)26-22(29)31-11-16-17(12-32-23(30)27-14(3)4)21(28-9-5-6-20(16)28)15-7-8-18(24)19(25)10-15/h7-8,10,13-14H,5-6,9,11-12H2,1-4H3,(H,26,29)(H,27,30) |
InChI-Schlüssel |
CCBHSPUYWZHDFX-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)NC(=O)OCC1=C2CCCN2C(=C1COC(=O)NC(C)C)C3=CC(=C(C=C3)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


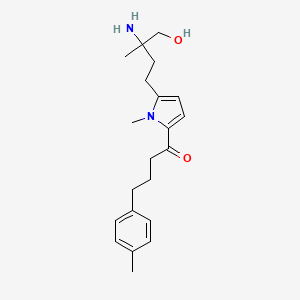
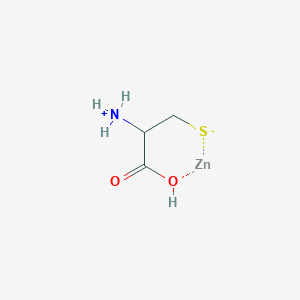

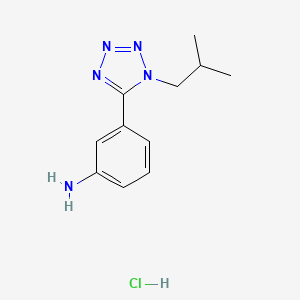
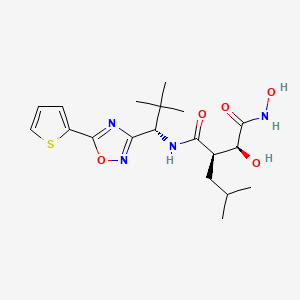
![acetic acid;2-ethoxy-6-[2-[(3-ethoxy-2-oxidophenyl)methylideneamino]ethyliminomethyl]phenolate;manganese](/img/structure/B10826273.png)
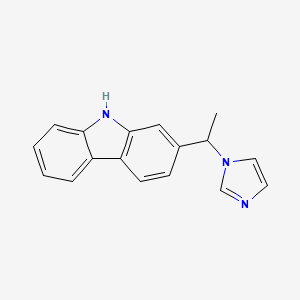
![(S)-2-(Butane-1-sulfonylamino)-3-{[4-oxo-5-(2-piperidin-4-yl-ethyl)-4,5,6,7-tetrahydro-pyrazolo[1,5-a]pyrazine-2-carbonyl]-amino}-propionic acid](/img/structure/B10826288.png)
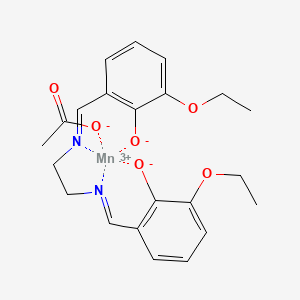

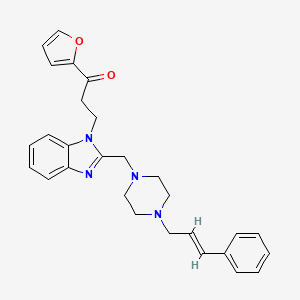
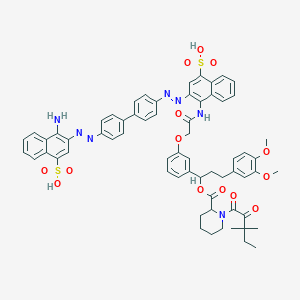
![Acetic acid;2-ethoxy-6-[2-[(3-ethoxy-2-hydroxyphenyl)methylideneamino]ethyliminomethyl]phenol;manganese](/img/structure/B10826314.png)
![3-(1,3-benzodioxol-5-yl)-3-[[1-[bis(thiophen-2-ylmethyl)amino]-1-oxohexan-2-yl]carbamoylamino]propanoic acid](/img/structure/B10826328.png)
